molecular formula C22H24N4O5 B2822950 2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-10-7

2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2822950
M. Wt: 424.457
InChI Key: QOGXRYMNLBELEV-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, an ethoxyphenyl group, and a dihydroimidazotriazine dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazotriazine ring system is a heterocyclic ring containing nitrogen atoms, which can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxy and methoxy groups might make the compound relatively non-polar and soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Imidazo[1,2-a]-s-triazine Nucleosides : A study detailed the synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotides, showcasing the chemical synthesis of new class purine analogues. These compounds demonstrated moderate activity against rhinovirus in tissue culture, indicating potential antiviral applications (Kim et al., 1978).

  • Novel Heterocyclic Compounds : Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone revealed significant anti-inflammatory and analgesic activities. These compounds were identified as COX-1/COX-2 inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes : A novel group of compounds with significant antiarrhythmic activity was synthesized, demonstrating the influence of triazaalkane linker structure on cardiotropic actions. This study presents a foundation for further exploration into cardiotropic agents (Mokrov et al., 2019).

  • Antimicrobial Activities of 1,2,4-Triazole Derivatives : The synthesis and screening of new 1,2,4-triazole derivatives showed good to moderate antimicrobial activities against various microorganisms. This research contributes to the search for novel antimicrobial agents (Bektaş et al., 2007).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with care, following appropriate safety protocols .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. If it shows promising activity in preliminary studies, it could be further developed and studied for potential applications in areas such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-4-31-17-7-5-16(6-8-17)24-9-10-25-20(27)21(28)26(23-22(24)25)14-15-11-18(29-2)13-19(12-15)30-3/h5-8,11-13H,4,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXRYMNLBELEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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